molecular formula C24H23F3N4O B13144813 7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13144813
M. Wt: 440.5 g/mol
InChI Key: UHBGRKIVIUHMDZ-UHFFFAOYSA-N
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Description

7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethylbenzyl groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substituting agents: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical mechanisms.

Medicine

In medicine, 7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has potential applications as a therapeutic agent. It may be investigated for its effects on various diseases, including cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound can be used as a precursor for the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23F3N4O

Molecular Weight

440.5 g/mol

IUPAC Name

11-benzyl-7-[[2-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)20-9-5-4-8-18(20)15-31-22(32)19-16-29(14-17-6-2-1-3-7-17)12-10-21(19)30-13-11-28-23(30)31/h1-9H,10-16H2

InChI Key

UHBGRKIVIUHMDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=CC=C4C(F)(F)F)CC5=CC=CC=C5

Origin of Product

United States

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